molecular formula C14H18N2O6 B8506526 Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate

Cat. No. B8506526
M. Wt: 310.30 g/mol
InChI Key: OCNLNGWFKAZVFO-UHFFFAOYSA-N
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Patent
US08921385B2

Procedure details

A mixture of 2-(tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid methyl ester (38.96 g, 126 mmol) lithium hydroxide (3.61 g, 151 mmol) in methanol (450 mL) and water (225 mL) was stirred with a mechanical stirrer at room temp overnight. The methanol was evaporated and to the aqueous solution, was added 1 N HCl (200 mL) to form the precipitate. Ether (300 mL) was added, and the mixture was stirred at 0° C. for 2 hours. The suspension was filtered, washed with water (100 mL) and ether (100 mL), and suction dried in hood overnight to give 2-(tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid as a yellow solid (22.4 g, 60% yield). The product was used in the next step without further purification.
Quantity
38.96 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].CCOCC>CO.O>[C:18]([O:17][C:15]([NH:14][CH2:13][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:4]=1[C:3]([OH:22])=[O:2])=[O:16])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
38.96 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])CNC(=O)OC(C)(C)C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with a mechanical stirrer at room temp overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated and to the aqueous solution
ADDITION
Type
ADDITION
Details
was added 1 N HCl (200 mL)
CUSTOM
Type
CUSTOM
Details
to form the precipitate
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water (100 mL) and ether (100 mL), and suction
CUSTOM
Type
CUSTOM
Details
dried in hood overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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